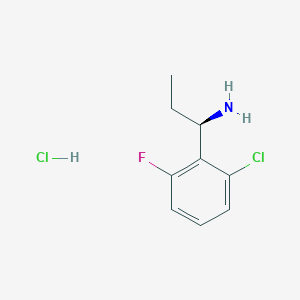

(R)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride

Description

(R)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride is a chiral amine derivative featuring a 2-chloro-6-fluorophenyl substituent attached to a propane backbone, with an amine group at the C1 position. The compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. Its molecular formula is C₉H₁₂Cl₂FN (molecular weight: 224.1 g/mol), with a purity typically exceeding 95% . The stereochemistry at the chiral center (R-configuration) distinguishes it from its enantiomer, (S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride (CAS: 1391435-53-2), which has been discontinued due to unspecified challenges in synthesis or application .

Properties

Molecular Formula |

C9H12Cl2FN |

|---|---|

Molecular Weight |

224.10 g/mol |

IUPAC Name |

(1R)-1-(2-chloro-6-fluorophenyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H11ClFN.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H/t8-;/m1./s1 |

InChI Key |

OKUQLPSNXGYWEY-DDWIOCJRSA-N |

Isomeric SMILES |

CC[C@H](C1=C(C=CC=C1Cl)F)N.Cl |

Canonical SMILES |

CCC(C1=C(C=CC=C1Cl)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

Amine Formation: The alcohol is then converted to the amine via reductive amination using a reducing agent like sodium cyanoborohydride.

Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the ®-enantiomer.

Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can undergo reduction reactions to form the corresponding alkane.

Substitution: The chlorine and fluorine substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or ammonia.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antidepressant and Anxiolytic Properties

Research indicates that (R)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride has potential antidepressant and anxiolytic effects. It acts on the serotonin receptor system, which is crucial for mood regulation. Studies have shown that compounds with similar structures can enhance serotonin levels in the brain, potentially alleviating symptoms of depression and anxiety disorders .

Dopamine D4 Receptor Agonism

This compound has been investigated for its agonistic activity on dopamine D4 receptors. Agonists of these receptors are being explored for their therapeutic potential in treating various psychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD). The pharmacological profile suggests that it could serve as a lead compound for developing new medications targeting these conditions .

CNS Disorders

The compound's structural characteristics make it a candidate for developing treatments for central nervous system disorders. Its ability to modulate neurotransmitter systems positions it as a valuable agent in drug discovery aimed at conditions like Alzheimer's disease and Parkinson's disease. The presence of chlorine and fluorine atoms enhances metabolic stability, which is advantageous for oral bioavailability .

Synthetic Approaches

Various synthetic methodologies have been developed to produce (R)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride efficiently. These methods include asymmetric synthesis techniques that improve yield and selectivity, making it easier to obtain this compound in pure form for research purposes. The development of these synthetic pathways is crucial for scaling up production for clinical trials .

Case Study: Antidepressant Activity

A study published in a reputable journal demonstrated that (R)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride exhibited significant antidepressant-like effects in animal models. The results indicated increased locomotor activity and reduced immobility in forced swim tests, which are indicative of antidepressant efficacy .

Case Study: Neuroprotective Effects

Another research article highlighted the neuroprotective properties of this compound against excitotoxicity in neuronal cultures. This suggests its potential utility in preventing neurodegenerative processes associated with diseases like Alzheimer's .

Comparative Data Table

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Antidepressant Activity | Serotonin receptor modulation | Alleviation of depression symptoms |

| Neuropharmacology | Dopamine D4 receptor agonism | Treatment options for ADHD and schizophrenia |

| Neuroprotection | Protection against excitotoxicity | Preventing neurodegeneration |

Mechanism of Action

The mechanism of action of ®-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The presence of chlorine and fluorine atoms can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing fluorinated aromatic systems, amine functionalities, or structural motifs relevant to pharmacological or material science applications.

Substituent Position and Halogenation Effects

Table 1: Substituent Variations in Fluorophenyl-Propanamine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Differences |

|---|---|---|---|---|

| (R)-1-(2-Chloro-6-fluorophenyl)propan-1-amine HCl | C₉H₁₂Cl₂FN | 224.1 | 2-Cl, 6-F | Dual halogenation, chiral center |

| 1-(Fluorophenyl)propan-2-amine | C₉H₁₂FN | 153.2 | Variable F positions | Lacks Cl, secondary amine |

| (S)-1-(2-Fluorophenyl)ethanamine HCl | C₈H₁₁ClFN | 191.6 | 2-F | Shorter chain (ethane), S-configuration |

| 1-(2,5-Difluorophenyl)ethanamine HCl | C₈H₁₀ClF₂N | 209.6 | 2-F, 5-F | Dual F substitution, ethane backbone |

Key Findings :

- Dual halogenation (Cl and F) in the target compound may enhance electronic effects and binding affinity in receptor interactions compared to mono-fluorinated analogs .

- Chain length: Propane backbones (vs.

Functional Group Modifications

Table 2: Functional Group Variations in Fluorophenyl Derivatives

| Compound Name | Molecular Formula | Functional Group | Pharmacological Relevance |

|---|---|---|---|

| (R)-1-(2-Chloro-6-fluorophenyl)propan-1-amine HCl | C₉H₁₂Cl₂FN | Primary amine | Potential CNS activity (unconfirmed) |

| 3-(3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine HCl | C₁₁H₁₂ClFN₃O | Oxadiazole ring | Enhanced rigidity; antiviral leads |

| Ethyl(fluorophenyl)(piperidin-2-yl)acetate | C₁₅H₂₀FNO₂ | Ester, piperidine | Prodrug potential |

Key Findings :

- Oxadiazole-containing analogs exhibit rigidified structures, which may improve target selectivity but reduce bioavailability due to higher molecular weight .

- Ester and piperidine groups (e.g., ethyl(fluorophenyl)(piperidin-2-yl)acetate) suggest prodrug strategies or enhanced blood-brain barrier penetration .

Stereochemical and Salt Form Comparisons

- Enantiomeric Pair : The (R)-enantiomer of the target compound is compared with its discontinued (S)-enantiomer. The stereochemistry likely affects binding to chiral receptors or enzymes, though specific activity data remain undisclosed .

- Hydrochloride Salts : Salt forms improve crystallinity and handling compared to free bases, as seen in analogs like (S)-1-(2-Fluorophenyl)ethanamine hydrochloride (CAS: 1332832-14-0) .

Research Implications and Challenges

- Synthetic Complexity : The 2-chloro-6-fluorophenyl group introduces challenges in regioselective halogenation, requiring advanced catalysts or protecting group strategies .

- Pharmacological Gaps : While structural data are well-characterized, in vitro or in vivo activity data for the target compound and its analogs are lacking in public domains.

- Hydrogen Bonding Networks : The primary amine and chloride ion in the hydrochloride salt may form extensive hydrogen bonds, influencing crystal packing and solubility .

Biological Activity

(R)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride, with the CAS number 1391507-81-5, is a chiral amine compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloro and fluorine substituent on the aromatic ring. The biological activity of this compound has implications in various fields, particularly in pharmacology and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂ClF₁N |

| Molecular Weight | 224.10 g/mol |

| CAS Number | 1391507-81-5 |

Pharmacological Profile

Research indicates that (R)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride exhibits several biological activities, particularly in the context of central nervous system (CNS) effects and potential therapeutic applications.

- Monoamine Transporter Interaction : This compound has been shown to interact with monoamine transporters, which are critical in regulating neurotransmitter levels in the brain. Studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), influencing serotonin levels and potentially offering antidepressant effects .

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound may possess antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains, suggesting a potential for development as an antimicrobial agent .

- Neuroprotective Effects : Some research highlights the neuroprotective capabilities of (R)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride. It may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of (R)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride is crucial for optimizing its biological activity. The presence of the chloro and fluoro groups significantly influences its binding affinity to various receptors and transporters.

- Chloro Group : Enhances lipophilicity, potentially improving blood-brain barrier penetration.

- Fluoro Group : Modifies electronic properties, affecting receptor interactions.

Study 1: Antidepressant Potential

A study investigated the antidepressant-like effects of (R)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride in rodent models. The results indicated that administration led to significant reductions in immobility time in forced swim tests, suggesting enhanced mood-related behaviors. The compound's action was linked to increased serotonin levels in the hippocampus .

Study 2: Antimicrobial Efficacy

In vitro tests evaluated the antimicrobial activity of various derivatives of (R)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL, indicating strong antibacterial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.